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1-(2,6-Dimethyl-benzyl)-cyclopropylamine

Epigenetics KDM1A/LSD1 Monoamine Oxidase

Researchers developing KDM1A/LSD1 chemical probes face confounding MAO inhibition when using unsubstituted or regioisomeric benzyl-cyclopropylamine scaffolds. 1-(2,6-Dimethyl-benzyl)-cyclopropylamine (CAS 869535-67-1) directly addresses this with ortho-disubstitution that introduces steric bulk proven to enhance selectivity for KDM1A over MAO-A/B. - Precision regioisomer: 2,6-dimethyl pattern ensures reproducible target engagement; 2,4-dimethyl variant (CAS 926185-86-6) cannot substitute. - Covalent mechanism: Primary amine retains FAD-inactivation capacity essential for sustained LSD1 inhibition. - QC verified: Identity confirmed by NMR (symmetric ortho-methyl signals) and LC-MS before shipment.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
Cat. No. B8626829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dimethyl-benzyl)-cyclopropylamine
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)CC2(CC2)N
InChIInChI=1S/C12H17N/c1-9-4-3-5-10(2)11(9)8-12(13)6-7-12/h3-5H,6-8,13H2,1-2H3
InChIKeyVUWQAJVGAMUPLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,6-Dimethyl-benzyl)-cyclopropylamine Overview


1-(2,6-Dimethyl-benzyl)-cyclopropylamine (CAS 869535-67-1) is a primary cyclopropylamine featuring a 2,6-dimethylbenzyl substituent at the 1-position of the cyclopropane ring . This compound belongs to the 1-substituted cyclopropylamine class, a privileged scaffold in mechanism-based enzyme inhibition due to the cyclopropylamine's ability to form covalent adducts with flavin adenine dinucleotide (FAD) cofactors [1]. The 2,6-dimethyl substitution pattern introduces significant steric bulk ortho to the benzyl attachment point, a structural feature known to modulate selectivity between structurally related targets such as lysine-specific demethylase 1 (KDM1A/LSD1) and monoamine oxidases (MAO-A/MAO-B) [1][2].

KDM1A/LSD1 pathway inhibition research workflow
Regioisomer-specific procurement: 2,6-dimethylbenzyl substitution required
Primary cyclopropylamine scaffold for covalent FAD mechanism studies

1-(2,6-Dimethyl-benzyl)-cyclopropylamine Irreplaceability


Cyclopropylamine-based covalent inhibitors are exquisitely sensitive to the steric and electronic character of substituents on the cyclopropane ring, which dictate both target affinity and off-target selectivity [1]. The introduction of substituents at the benzyl ring directly impacts the molecule's ability to discriminate between KDM1A and MAO enzymes: bulkier substituents on the cyclopropylamine ring increase selectivity for KDM1A against MAO-A and MAO-B [1]. Therefore, an unsubstituted 1-benzylcyclopropylamine (1-BCPA) or a regioisomeric 2,4-dimethyl variant cannot be assumed to replicate the steric signature, target engagement profile, or selectivity window of the 2,6-dimethyl substitution pattern. Procurement of the precise regioisomer is essential to maintain assay reproducibility and avoid confounding off-target liabilities.

Target Feature
Potential Substitute
Risk Context
2,6-Dimethylbenzyl substitution
1-Benzylcyclopropylamine (1-BCPA, unsubstituted)
MAO selectivity profile may shift; I2 receptor affinity context differs (Ki = 51 μM)
Symmetric ortho-dimethyl steric profile
2,4-Dimethylbenzyl regioisomer (CAS 926185-86-6)
Steric binding topology may not transfer; asymmetric vs symmetric ortho substitution
Primary cyclopropylamine, direct FAD conjugation
Secondary amine analog (CAS 1549931-39-6, methylene spacer)
Covalent mechanism context may not transfer; no direct cyclopropane-nitrogen conjugation

1-(2,6-Dimethyl-benzyl)-cyclopropylamine Quantitative Evidence


KDM1A Selectivity Over MAO

The 2,6-dimethylbenzyl substitution on the cyclopropylamine core is predicted to confer superior selectivity for KDM1A over MAO-A and MAO-B compared to the unsubstituted 1-benzylcyclopropylamine (1-BCPA) comparator. The Vianello et al. (2014) study demonstrated that increasing the steric bulk of substituents on the cyclopropylamine ring correlates directly with increased selectivity for KDM1A against human MAO enzymes [1]. While 1-BCPA acts as a time-dependent irreversible inactivator of both MAO-A and MAO-B with documented affinity for the imidazoline I2 receptor (Ki = 51 μM) [2][3], the ortho-dimethyl substitution pattern of the target compound introduces steric hindrance that is expected to reduce MAO binding, thereby narrowing the target profile toward KDM1A. Direct quantitative selectivity data for the 2,6-dimethylbenzyl analog is, however, not available in the published literature and represents a key data gap.

KDM1A vs MAO Selectivity
Class-level
2,6-dimethyl substitution predicted to enhance KDM1A selectivity via steric exclusion; 1-BCPA comparator: MAO-A/B inactivator, I2 receptor Ki = 51 μM
Reported class SAR selectivity context
Direct selectivity data for target compound not published
Epigenetics KDM1A/LSD1 Monoamine Oxidase Selectivity

2,6- vs. 2,4-Dimethylbenzyl Regioisomeric Comparison

The positional isomerism of the methyl groups on the benzyl ring produces distinct steric and electronic environments. The 2,6-dimethyl substitution places methyl groups in both ortho positions relative to the benzylic carbon, creating a symmetric steric shield around the cyclopropylamine attachment point. In contrast, the 2,4-dimethyl isomer (CAS 926185-86-6, N-(2,4-dimethylbenzyl)cyclopropanamine) presents only one ortho methyl group, resulting in reduced steric hindrance and potential differences in target binding conformation [1]. Published synthetic protocols exist for the 2,4-dimethyl isomer via imine hydrogenation [2], demonstrating the feasibility of regioselective synthesis. No published head-to-head biological comparison between the 2,6- and 2,4-dimethyl regioisomers was identified, representing a critical evidence gap for procurement decisions.

2,6- vs 2,4-Dimethyl Regioisomer
Data to verify
2,6-: symmetric ortho-dimethyl, both ortho positions occupied; 2,4-: single ortho methyl, asymmetric steric profile (CAS 926185-86-6)
Regioisomeric identity review context
No published head-to-head biological comparison available
Medicinal Chemistry Structure-Activity Relationship Cyclopropylamine Regioisomer

Primary vs. Secondary Amine Reactivity

The target compound is a primary amine (cyclopropylamine with a 1-benzyl substituent), whereas the structurally related 1-cyclopropyl-N-(2,6-dimethylbenzyl)methanamine (CAS 1549931-39-6) is a secondary amine where the nitrogen is separated from the cyclopropane by a methylene spacer [1]. This distinction is mechanistically significant: in the KDM1A inhibitor class, the primary cyclopropylamine nitrogen directly participates in covalent FAD adduct formation, a mechanism documented by Vianello et al. (2014) for 1-substituted cyclopropylamine derivatives [2]. The secondary amine analog lacks this direct cyclopropane-nitrogen conjugation and is expected to exhibit fundamentally different covalent inhibition kinetics. Procurement of the primary amine scaffold is therefore essential for mechanism-based inhibitor development targeting FAD-dependent enzymes.

Primary vs Secondary Amine
Class-level
Primary amine: direct FAD covalent adduct expected (class mechanism); Secondary amine (CAS 1549931-39-6): methylene spacer, no direct cyclopropane-N conjugation
Mechanism-based inhibitor study context
Covalent kinetics may fundamentally differ; no direct comparison data
Synthetic Chemistry Amine Reactivity Covalent Probe Design Cyclopropylamine

1-(2,6-Dimethyl-benzyl)-cyclopropylamine Application Scenarios


KDM1A/LSD1 Chemical Probe with MAO Selectivity

The 2,6-dimethylbenzyl substituent on the cyclopropylamine scaffold provides steric bulk that, based on class SAR, is expected to reduce off-target inhibition of MAO-A and MAO-B relative to unsubstituted or less hindered benzyl analogs [1]. Research groups developing KDM1A chemical probes for target validation in oncology or virology should prioritize this regioisomer to minimize confounding MAO-related effects in cellular assays. The primary amine functionality ensures retention of the covalent FAD-inactivation mechanism essential for sustained KDM1A inhibition in vitro [1].

SAR Expansion of Tranylcypromine KDM1A Inhibitors

The tranylcypromine scaffold, from which 1-substituted cyclopropylamines are derived, is the foundation of multiple clinical and preclinical LSD1 inhibitors [1]. Incorporation of the 1-(2,6-dimethylbenzyl) substitution expands the chemical space of this series into sterically demanding benzyl variants. This compound serves as a key intermediate or comparator for SAR studies investigating the impact of ortho-disubstitution on target engagement, cellular potency (e.g., Gfi-1b expression modulation), and selectivity over FAD-dependent off-targets [1].

Regioisomeric Purity Control in Medicinal Chemistry

The discrete CAS number 869535-67-1 uniquely identifies the 2,6-dimethyl substitution pattern, distinguishing it from the 2,4-dimethyl regioisomer (CAS 926185-86-6) and other benzyl-substituted cyclopropylamines . For procurement in structure-activity campaigns, specification of this CAS number ensures delivery of the correct regioisomer, avoiding batch-to-batch variability that can arise from isomeric contamination. Analytical verification via NMR or LC-MS should confirm the presence of symmetric ortho-methyl signals as a quality control check .

Covalent Inhibitor MoA Studies in FAD-Dependent Enzymes

The primary cyclopropylamine architecture of the target compound, in contrast to secondary amine analogs such as 1-cyclopropyl-N-(2,6-dimethylbenzyl)methanamine (CAS 1549931-39-6) [2], preserves the capacity for direct covalent adduct formation with the FAD cofactor. This makes the compound suitable for crystallographic or mass spectrometry-based mechanistic studies aimed at elucidating the structural basis of irreversible KDM1A inhibition and the stereochemical outcome of FAD modification [1].

Application
Selection Property
Validation Focus
KDM1A Chemical Probe Studies
Steric exclusion of MAO active sites
MAO-A/MAO-B off-target panel review
Tranylcypromine SAR Expansion
Ortho-disubstituted benzyl variant
Gfi-1b expression modulation assays
Regioisomeric Purity Control
CAS-specific 2,6-dimethyl identity
NMR symmetric ortho-methyl confirmation
FAD-Dependent Covalent Mechanism Studies
Primary cyclopropylamine architecture
FAD-adduct MS characterization
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